3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
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Overview
Description
3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine is a useful research compound. Its molecular formula is C15H14BrN3O2S2 and its molecular weight is 412.32. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Research into related compounds demonstrates innovative synthetic routes and chemical reactivities that could be applicable to the study of "3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine." For example, the synthesis of heterocycles based on sulfonamide moieties showcases a variety of reactions, including condensation with aromatic aldehydes and reactions with hydrazine hydrate, highlighting a diverse chemical toolkit for creating complex structures (El‐Emary, Al-muaikel, & Moustafa, 2002). Moreover, the development of metal complexes containing related structures underlines the potential for "this compound" to act as a ligand in coordination chemistry, providing a foundation for catalysis or material science applications (Sousa et al., 2001).
Antimicrobial Activities
Studies on related sulfonamide-based heterocycles indicate potential antimicrobial applications. The synthesis of novel heterocycles incorporating sulfamoyl moiety and subsequent evaluation for antimicrobial properties suggest that "this compound" could also be explored for its efficacy against bacterial and fungal strains. These compounds have shown promising antibacterial and antifungal activities, indicating the relevance of sulfonamide moieties in designing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Material Properties and Applications
Research into polymers and materials containing pyridine and sulfone moieties offers insights into the potential material applications of "this compound." For instance, the synthesis of soluble fluorinated polyamides incorporating pyridine and sulfone groups highlights the impact of these structures on enhancing material properties such as solubility, thermal stability, and dielectric constants. This suggests a pathway for employing "this compound" in the development of advanced materials with specific physical and chemical properties (Liu et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also be involved in such reactions.
Mode of Action
Oxidative addition could occur with formally electrophilic organic groups, whereby a metal (such as palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound might be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
Similar compounds have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that this compound might also have potential therapeutic applications.
Action Environment
The success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might also be influenced by the reaction conditions.
Properties
IUPAC Name |
3-[[1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHOVZMMMJQJPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.